molecular formula C12H10BFO2 B11889492 (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid

(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B11889492
M. Wt: 216.02 g/mol
InChI Key: MWIYVSACQNAMRW-UHFFFAOYSA-N
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Description

(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a biphenyl structure with a fluorine atom at the 4’ position and a boronic acid group at the 3 position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .

Industrial Production Methods

Industrial production methods for (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common to enhance efficiency and safety .

Mechanism of Action

The mechanism of action of (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the coupling partner. This process typically involves oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group can also form reversible covalent bonds with diols, which is the basis for its use in sensor applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure, which provides additional rigidity and electronic properties compared to simpler phenylboronic acids. The presence of the fluorine atom also imparts distinct reactivity and stability characteristics .

Properties

Molecular Formula

C12H10BFO2

Molecular Weight

216.02 g/mol

IUPAC Name

[3-(4-fluorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BFO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,15-16H

InChI Key

MWIYVSACQNAMRW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(C=C2)F)(O)O

Origin of Product

United States

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